1-Oxoestazolam
Overview
Description
1-Oxoestazolam is a derivative of estazolam, belonging to the class of organic compounds known as 1,4-benzodiazepines. These compounds are characterized by a benzene ring fused to a 1,4-azepine ring. Estazolam is primarily used as a sedative and hypnotic agent for the short-term management of insomnia .
Preparation Methods
The synthesis of 1-Oxoestazolam involves several steps, starting from the parent compound estazolam. The synthetic route typically includes the oxidation of estazolam to introduce the oxo group at the 1-position. This can be achieved using various oxidizing agents under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification of the final product .
Chemical Reactions Analysis
1-Oxoestazolam undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to modify the compound further.
Substitution: Various substitution reactions can be performed on the benzene ring or the azepine ring to introduce different functional groups.
Common reagents used in these reactions include potassium dihydrogen phosphate, acetonitrile, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxoestazolam has several applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry, particularly in HPLC and GC-MS studies.
Biology: Studied for its interactions with various biological targets, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the management of insomnia and other sleep disorders.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
1-Oxoestazolam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neuron. This enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The binding of GABA to its receptor opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Comparison with Similar Compounds
1-Oxoestazolam is unique among benzodiazepines due to its specific structural modifications. Similar compounds include:
Estazolam: The parent compound, used primarily as a sedative and hypnotic agent.
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Nitrazepam: Known for its hypnotic and anticonvulsant effects.
Properties
IUPAC Name |
8-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14-19-20-16(22)21(13)14/h1-8H,9H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMIHOSZZYXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NNC(=O)N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185190 | |
Record name | 1-Oxoestazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31262-82-5 | |
Record name | 1-Oxoestazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxoestazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-OXOESTAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4JQ545FZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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